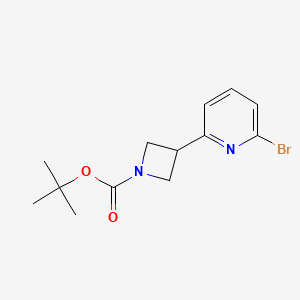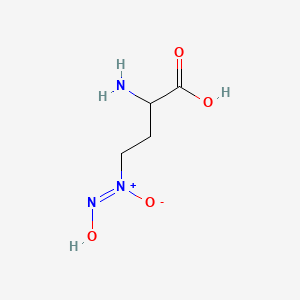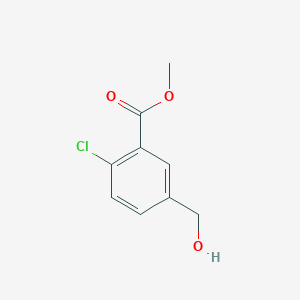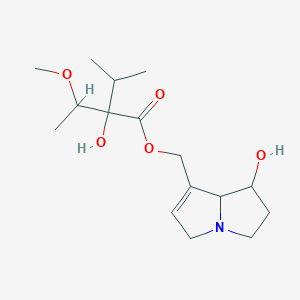
N-Acetyllactosamine heptaacetate 98
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Acetyllactosamine heptaacetate 98 is a highly modified derivative of N-acetyllactosamine, an important disaccharide consisting of galactose and N-acetylglucosamine. This compound is key in various biological recognition processes and is widely used in scientific research .
Vorbereitungsmethoden
N-Acetyllactosamine heptaacetate 98 can be synthesized from N-acetyllactosamine through acetylation. The synthetic route involves the reaction of N-acetyllactosamine with acetic anhydride in the presence of pyridine and dimethylaminopyridine (DMAP) as catalysts. The reaction is typically carried out at room temperature for about 15 hours . Industrial production methods may vary, but they generally follow similar principles of acetylation.
Analyse Chemischer Reaktionen
N-Acetyllactosamine heptaacetate 98 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the acetyl groups, leading to the formation of different products.
Substitution: The acetyl groups can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include acetic anhydride, pyridine, and DMAP. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
N-Acetyllactosamine heptaacetate 98 is utilized in various scientific research applications, including:
Chemistry: It is used to study the specificity and kinetics of enzymes involved in glycosylation processes.
Biology: This compound is used to investigate the roles of glycoproteins in cellular recognition and signaling.
Medicine: Research on this compound contributes to understanding the mechanisms of diseases related to glycosylation abnormalities.
Industry: It is used in the development of synthetic strategies for oligosaccharides and glycoconjugates, advancing the field of glycoscience
Wirkmechanismus
The mechanism of action of N-acetyllactosamine heptaacetate 98 involves its interaction with specific enzymes and proteins. It acts as a substrate for glycosyltransferases, which catalyze the transfer of sugar moieties to form glycoproteins. This process is crucial for various biological functions, including cell-cell communication and immune response .
Vergleich Mit ähnlichen Verbindungen
N-Acetyllactosamine heptaacetate 98 is unique due to its high degree of acetylation, which enhances its stability and reactivity. Similar compounds include:
N-Acetyllactosamine: The parent compound, which is less acetylated and has different reactivity.
Lactose: A disaccharide consisting of galactose and glucose, used in similar glycosylation studies but with different properties.
N-Acetylglucosamine: A monosaccharide that is a component of N-acetyllactosamine, used in various biochemical studies
This compound stands out due to its specific modifications, making it a valuable tool in glycoscience research.
Eigenschaften
Molekularformel |
C28H39NO18 |
|---|---|
Molekulargewicht |
677.6 g/mol |
IUPAC-Name |
[5-acetamido-4,6-diacetyloxy-3-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C28H39NO18/c1-11(30)29-21-24(41-15(5)34)22(19(9-38-12(2)31)45-27(21)44-18(8)37)47-28-26(43-17(7)36)25(42-16(6)35)23(40-14(4)33)20(46-28)10-39-13(3)32/h19-28H,9-10H2,1-8H3,(H,29,30) |
InChI-Schlüssel |
XKTWMUHXXMTTHP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1C(C(C(OC1OC(=O)C)COC(=O)C)OC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Dichloro[rel-[N2(S)]-N1,N1-dimethyl-N2-[2-[(R)-phenylthio-kappaS]ethyl]-1,2-ethanediamine-kappaNN1,kappaN2](triphenylphosphine)ruthenium(II), compd. with dichloromethane](/img/structure/B12084209.png)










